molecular formula C8H14OS B14375147 2-(Propylsulfanyl)cyclopentan-1-one CAS No. 89730-28-9

2-(Propylsulfanyl)cyclopentan-1-one

Cat. No.: B14375147
CAS No.: 89730-28-9
M. Wt: 158.26 g/mol
InChI Key: NMAYNRVXSDMDOH-UHFFFAOYSA-N
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Description

2-(Propylsulfanyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a propylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylsulfanyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with propylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the propylsulfanyl group on the cyclopentanone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Propylsulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-(Propylsulfanyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Propylsulfanyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound without the propylsulfanyl group.

    2-Cyclopenten-1-one: A structurally related compound with a double bond in the ring.

    Cyclohexanone: A six-membered ring analog.

Uniqueness

2-(Propylsulfanyl)cyclopentan-1-one is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

89730-28-9

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

2-propylsulfanylcyclopentan-1-one

InChI

InChI=1S/C8H14OS/c1-2-6-10-8-5-3-4-7(8)9/h8H,2-6H2,1H3

InChI Key

NMAYNRVXSDMDOH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1CCCC1=O

Origin of Product

United States

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